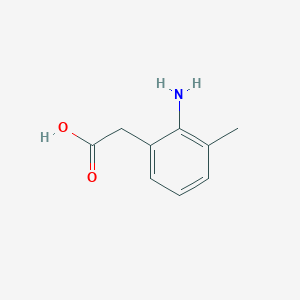

2-(2-Amino-3-methylphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Amino-3-methylphenyl)acetic acid” is a synthetic amino acid derived from the amino acid phenylalanine. It is used for research purposes .

Synthesis Analysis

The synthesis of “2-(2-Amino-3-methylphenyl)acetic acid” could potentially involve methods such as the amidomalonate synthesis, a straightforward extension of the malonic ester synthesis . Another method could be reductive amination of an α-keto acid with ammonia and a reducing agent .Molecular Structure Analysis

The molecular formula of “2-(2-Amino-3-methylphenyl)acetic acid” is C9H11NO2 . The molecular weight is 165.19 .科学的研究の応用

Anticancer Activity : A derivative, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, was synthesized and studied for its anticancer activity in vitro, showing potential as a cancer treatment agent (Liu Ying-xiang, 2007).

Antioxidant and Xanthine Oxidase Inhibition : A study on transition metal complexes of an amino acid bearing Schiff base ligand, closely related to 2-(2-Amino-3-methylphenyl)acetic acid, demonstrated antioxidant properties and selective inhibition of xanthine oxidase, which is significant for potential therapeutic applications (Ikram et al., 2015).

Molecular Structure Analysis : The molecular structures of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid were analyzed, providing insights into the properties of these compounds for potential applications in material science and chemistry (Baul et al., 2002).

Enhanced Pseudocapacitance Performance : Research on the electrochemical properties of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, including compounds related to 2-(2-Amino-3-methylphenyl)acetic acid, indicated enhanced pseudocapacitance performance, suggesting applications in supercapacitors (Kowsari et al., 2019).

Botryticide Activity : Certain derivatives of 2-(2-Amino-3-methylphenyl)acetic acid were identified as strong inhibitors of PAL and anthocyanin synthesis and were also active as botryticides in agricultural applications (Maier, 1990).

Antimycobacterial Agents : A series of derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating potential as antimycobacterial agents (Ali & Shaharyar, 2007).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, methylphenidate, a compound with a similar structure, non-competitively blocks the reuptake of dopamine and noradrenaline into the terminal by blocking the dopamine transporter (DAT) and noradrenaline transporter (NAT), increasing levels of dopamine and noradrenaline in the synaptic cleft .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways .

特性

IUPAC Name |

2-(2-amino-3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKSZSDTBHYYMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-3-methylphenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)

![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)

![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)